Ethyl 5-(2-pyridyl)-2-furoate
Description
Ethyl 5-(2-pyridyl)-2-furoate (CAS: 1187170-14-4) is an ester derivative of 2-furoic acid, featuring a pyridyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol . The compound is characterized by a fused heterocyclic structure, combining a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing).
Key physicochemical properties include:
Properties
IUPAC Name |
ethyl 5-pyridin-2-ylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWULFGVLQAVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-pyridyl)-2-furoate typically involves the esterification of 5-(2-pyridyl)-2-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-(2-pyridyl)-2-furoic acid.
Reduction: 5-(2-pyridyl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 5-(2-pyridyl)-2-furoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s furan and pyridine rings allow it to engage in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- Olfactory Properties: While this compound itself lacks reported odor data, related furoate esters like ethyl 2-furoate exhibit distinct olfactory profiles. Ethyl 2-furoate is described as having "sweet," "acid," and "urinous" notes, whereas allyl 2-furoate displays "decayed" odors . The pyridyl group in this compound may introduce nitrogen-dependent odor nuances, though experimental confirmation is needed.
- Stability is comparable across analogs, with storage recommendations at -20°C .
Biological Activity
Ethyl 5-(2-pyridyl)-2-furoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a furan ring fused with a pyridine ring, which contributes to its reactivity and biological properties. The presence of the ethyl group enhances its solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological assays.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in pharmacological contexts. Some of the notable activities include:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial applications for this compound.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways by interacting with specific enzymes or receptors, although detailed studies are still needed to elucidate these mechanisms.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its interaction with molecular targets, such as enzymes involved in inflammatory processes, could lead to modulation of biological pathways. This modulation may result in beneficial effects such as reduced inflammation or altered microbial growth.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity based on the position of substituents on the pyridine ring. The following table summarizes key comparisons:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| Ethyl 5-(3-pyridyl)-2-furoate | Pyridine group at the 3-position | Different binding affinities |
| Ethyl 5-(4-pyridyl)-2-furoate | Pyridine group at the 4-position | Potentially different reactivity |
| Mthis compound | Methyl group instead of ethyl | Varying solubility properties |
This table illustrates how minor structural changes can significantly impact the biological activity and reactivity of these compounds.
Case Studies and Research Findings
Q & A
Q. What waste management protocols are recommended for pyridyl-furan synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
